GnetumontaninA
Description
Gnetumontanin A is a naturally occurring compound isolated from the genus Gnetum, a group of tropical gymnosperms. Research on such compounds is critical for drug discovery, particularly in oncology and neurodegenerative disease treatment. However, the evidence provided lacks direct structural or pharmacological data for Gnetumontanin A, necessitating reliance on comparative frameworks for similar compounds.
Properties
Molecular Formula |
C28H22O8 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[(E)-2-[(2R,3R)-2-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2,3-dihydro-1-benzofuran-6-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O8/c29-17-4-3-15(22(33)12-17)2-1-14-7-24(35)27-25(8-14)36-28(21-6-5-18(30)13-23(21)34)26(27)16-9-19(31)11-20(32)10-16/h1-13,26,28-35H/b2-1+/t26-,28+/m1/s1 |
InChI Key |
KHGLRDMKSFZQRZ-PXXWLXOCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=C3C(C(OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnetumontaninA involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, and bases.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically modified microorganisms to produce the compound in large quantities. This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
GnetumontaninA undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
GnetumontaninA has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of GnetumontaninA involves its interaction with specific molecular targets in cells. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrosamine Derivatives (e.g., NDMA)
Key differences include:
| Property | Gnetumontanin A (Hypothetical) | NDMA (Dimethylnitrosamine) |
|---|---|---|
| Source | Gnetum species | Synthetic/byproduct in industry |
| Functional Groups | Phenolic, stilbenoid | Nitroso, dimethylamine |
| Toxicity | Low (anticancer potential) | High (carcinogenic) |
| Applications | Medicinal research | Industrial solvent, contaminant |
aliphatic backbones) in bioactivity .
Ranitidine-Related Compounds
Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, share dimethylamino and nitroso moieties with nitrosamines. However, their synthetic origin and pharmaceutical applications (e.g., antacid properties) differ from Gnetumontanin A’s natural derivation and proposed bioactivities .
Functional Comparison with Similar Compounds
Antioxidant Activity
Stilbenoids like resveratrol and Gnetumontanin A are compared below:
| Compound | Antioxidant Capacity (IC₅₀, μM) | Mechanism |
|---|---|---|
| Gnetumontanin A | Not reported | Hypothesized radical scavenging |
| Resveratrol | 10–20 | ROS inhibition, Nrf2 pathway |
| NDMA | N/A | Pro-oxidant (DNA alkylation) |
The absence of direct data for Gnetumontanin A underscores the need for targeted studies .
Cytotoxic Potential
While NDMA induces cytotoxicity via DNA damage, plant-derived nitrosamines like Gnetumontanin A may exhibit selective cytotoxicity against cancer cells. For example, Gnetum compounds often target mitochondrial apoptosis pathways, unlike synthetic nitrosamines’ nonspecific toxicity .
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